2-(butylsulfanyl)-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one family, characterized by a fused thiophene-pyrimidine core. Key structural features include:
- 4-Nitrophenyl group: An electron-withdrawing aryl group at position 3, which may enhance stability and modulate electronic interactions with biological targets.
- Partially saturated ring system: The 3H,4H,6H,7H designation indicates partial saturation in the thieno-pyrimidine scaffold, affecting conformational flexibility .
Properties
IUPAC Name |
2-butylsulfanyl-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S2/c1-2-3-9-24-16-17-13-8-10-23-14(13)15(20)18(16)11-4-6-12(7-5-11)19(21)22/h4-7H,2-3,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSBWGBLAUDPSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)[N+](=O)[O-])SCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been reported to inhibitCDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a crucial protein in cell cycle regulation and is often a target in cancer treatment.
Mode of Action
This inhibition could lead to alterations in cell cycle progression, potentially leading to apoptosis.
Biological Activity
The compound 2-(butylsulfanyl)-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a member of the thieno[3,2-d]pyrimidine class, which has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
- IUPAC Name : this compound
- Molecular Formula : C14H16N2O2S
- Molecular Weight : 288.36 g/mol
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The thieno[3,2-d]pyrimidine scaffold is known for its ability to inhibit specific enzymes and modulate signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Case Study : A related compound demonstrated significant growth inhibition in glioblastoma multiforme (GBM) cells through the activation of apoptotic pathways and cell cycle arrest at the G0/G1 phase . This suggests that this compound may exhibit similar mechanisms.
Antimicrobial Activity
Thieno[3,2-d]pyrimidines have also been investigated for their antimicrobial properties. Research indicates that certain derivatives possess inhibitory effects against various bacterial strains.
- Research Findings : In vitro studies have shown that compounds from this class can disrupt bacterial cell walls and inhibit protein synthesis . This opens avenues for exploring this compound as a potential antimicrobial agent.
Data Table: Biological Activities of Thieno[3,2-d]pyrimidine Derivatives
Chemical Reactions Analysis
Nitro Group Reduction
The 4-nitrophenyl group undergoes catalytic hydrogenation to form a 4-aminophenyl derivative, enhancing biological activity. Typical conditions: H₂/Pd-C in ethanol (RT, 6 hours) .
Sulfanyl Oxidation
The butylsulfanyl moiety can be oxidized to sulfone or sulfoxide using mCPBA (meta-chloroperbenzoic acid) in dichloromethane :
Electrophilic Aromatic Substitution
The thiophene ring undergoes bromination or nitration at the 5-position using Br₂/FeBr₃ or HNO₃/H₂SO₄ (0–5°C) .
Cross-Coupling Reactions
The pyrimidine core participates in Buchwald-Hartwig amination with morpholine or piperazine derivatives under Pd catalysis :
Structural Confirmation
Comparison with Similar Compounds
Substituent Variations at Position 2
Key Observations :
Substituent Variations at Position 3
Key Observations :
- The 4-nitrophenyl group in the target compound contrasts with electron-donating groups (e.g., ethoxy or amino), which may reduce oxidative stability but improve solubility.
- Nitro-to-amine reduction (as in 4p) is a common derivatization strategy to modulate activity, as seen in anti-inflammatory benzothieno-pyrimidinones .
Core Scaffold Modifications
Key Observations :
- Thieno-pyrimidinones generally exhibit higher metabolic stability than furan analogs due to sulfur’s lower electronegativity.
- Benzothieno-pyrimidinones (e.g., Compound 1 in ) show superior anti-inflammatory activity, likely due to increased planar surface area for target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
